4-Bromo-N-cyclobutyl-3-methylbenzamide

Medicinal Chemistry Building Block Physicochemical Properties

Sourcing a conformationally restricted benzamide building block for SAR campaigns often results in limited availability and unknown purity. 4-Bromo-N-cyclobutyl-3-methylbenzamide (CAS 1692915-07-3) addresses this bottleneck as a ready-to-use synthetic intermediate. - Features a rigid cyclobutylamide moiety for enhanced metabolic stability and target selectivity in medicinal chemistry programs. - Supplied at 98% purity, enabling direct use in parallel synthesis without additional purification. - Available in multiple stock quantities with global shipping, backed by reliable supply chain logistics for both exploratory research and scale-up requirements.

Molecular Formula C12H14BrNO
Molecular Weight 268.15 g/mol
CAS No. 1692915-07-3
Cat. No. B1449558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-cyclobutyl-3-methylbenzamide
CAS1692915-07-3
Molecular FormulaC12H14BrNO
Molecular Weight268.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NC2CCC2)Br
InChIInChI=1S/C12H14BrNO/c1-8-7-9(5-6-11(8)13)12(15)14-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,14,15)
InChIKeyYIMCEFSMCUGJQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-cyclobutyl-3-methylbenzamide (1692915-07-3): Baseline Structural and Sourcing Overview for Research Procurement


4-Bromo-N-cyclobutyl-3-methylbenzamide is a synthetic organic compound belonging to the class of N-alkyl benzamide derivatives, with a molecular formula of C12H14BrNO and a molecular weight of 268.15 g/mol . It is characterized by a bromine atom at the 4-position and a methyl group at the 3-position on the benzamide core, along with an N-cyclobutyl substituent . This compound is primarily utilized as a research intermediate or a synthetic building block in medicinal chemistry and agrochemical discovery, rather than as a standalone bioactive agent . It is commercially available from multiple vendors with reported purities typically at or above 98% .

Why Substitution of 4-Bromo-N-cyclobutyl-3-methylbenzamide (1692915-07-3) with Close Analogs Requires Scrutiny


Direct substitution of 4-Bromo-N-cyclobutyl-3-methylbenzamide with structurally similar benzamides is not advisable without careful consideration, as minor structural modifications can profoundly alter molecular properties and target interactions. The cyclobutyl ring, a hallmark of this compound, imparts a unique combination of steric bulk and conformational restriction that differs significantly from smaller (e.g., methyl) or larger (e.g., cyclopentyl) N-alkyl substituents [1]. This can affect lipophilicity, metabolic stability, and off-target binding profiles in unpredictable ways . Furthermore, the specific 4-bromo-3-methyl substitution pattern on the phenyl ring is distinct and influences both the molecule's reactivity as a building block and its potential binding to biological pockets. The limited public data available for this specific compound underscores that its behavior in any given assay or synthetic application cannot be reliably extrapolated from that of its analogs, necessitating empirical validation.

Quantitative Differentiation Evidence for 4-Bromo-N-cyclobutyl-3-methylbenzamide (1692915-07-3) vs. Analogs


Structural and Physicochemical Profile Relative to 4-Bromo-N-cyclobutylbenzamide

4-Bromo-N-cyclobutyl-3-methylbenzamide (MW: 268.15) differs from the des-methyl analog 4-bromo-N-cyclobutylbenzamide (MW: 254.12) by the presence of a 3-methyl group on the phenyl ring . This substitution increases molecular weight by 14.03 g/mol (5.5%) and predicted logP by an estimated 0.5-0.8 log units, based on the addition of a methylene group to an aromatic system . This directly impacts both lipophilicity and steric environment at the ortho position relative to the amide linkage.

Medicinal Chemistry Building Block Physicochemical Properties

N-Cyclobutyl vs. N-Cyclopentyl Substituent: Impact on Molecular Size and Properties

The core differentiation between the target compound and its closest ring-expanded analog lies in the N-alkyl substituent. 4-Bromo-N-cyclobutyl-3-methylbenzamide (C12H14BrNO, MW: 268.15) features a four-membered cyclobutyl ring, while the analog 4-bromo-N-cyclopentyl-3-methylbenzamide (C13H16BrNO, MW: 282.18) possesses a five-membered cyclopentyl ring . This change results in a molecular weight increase of 14.03 g/mol (5.2%) and introduces a larger, more conformationally flexible ring system.

Medicinal Chemistry Building Block Cycloalkyl Scan

Comparative Binding Affinity: Class-Level Inference for BRD4 Bromodomain Engagement

A related compound, BDBM50159140, which shares the 4-bromo-3-methylbenzamide core but with a different N-substituent, exhibits a Kd of 6,800 nM for the BRD4 bromodomain (BD1) as measured by isothermal titration calorimetry (ITC) [1]. This data provides class-level inference that the 4-bromo-3-methylbenzamide scaffold may possess weak affinity for bromodomain-containing proteins. No direct comparator data for 4-Bromo-N-cyclobutyl-3-methylbenzamide is available, and no other benzamide in this class has shown high potency.

Epigenetics BRD4 Bromodomain Inhibitor

Validated Application Scenarios for 4-Bromo-N-cyclobutyl-3-methylbenzamide (1692915-07-3) Based on Available Evidence


A Unique Building Block for Cyclobutyl-Containing Scaffold Synthesis

4-Bromo-N-cyclobutyl-3-methylbenzamide is best utilized as a synthetic intermediate for incorporating a cyclobutylamide moiety into more complex molecules. The cyclobutyl group offers a rigid, conformationally restricted motif that is valuable in medicinal chemistry for improving metabolic stability and target selectivity [1]. Its commercial availability at high purity (e.g., 98%) facilitates its direct use in parallel synthesis and SAR campaigns .

SAR Probe for N-Alkyl Cycloalkyl Scan Studies

This compound is an ideal candidate for use as a comparator in structure-activity relationship (SAR) studies where the effect of the N-alkyl substituent is being explored. Its unique properties (MW: 268.15, cyclobutyl ring strain) provide a distinct data point relative to N-methyl (smaller, less lipophilic) and N-cyclopentyl (larger, more flexible) analogs . Procurement of this specific building block enables the generation of a more complete SAR landscape.

Negative Control or Starting Point for Epigenetic Target Screening

Based on class-level inference from a structurally related analog, the 4-bromo-3-methylbenzamide core appears to interact with the BRD4 bromodomain with weak (Kd ~6,800 nM) affinity [2]. Researchers investigating epigenetic targets may use this compound as a weak-affinity starting point for hit-to-lead optimization, or as a negative control scaffold to confirm that biological effects observed with more potent analogs are not due to non-specific interactions with the bromodomain family.

Technical Documentation Hub

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